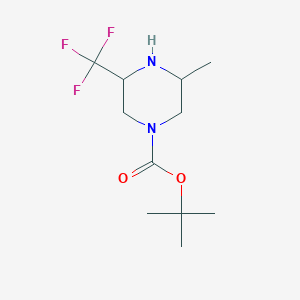

Tert-butyl 3-methyl-5-(trifluoromethyl)piperazine-1-carboxylate

Description

Tert-butyl 3-methyl-5-(trifluoromethyl)piperazine-1-carboxylate is a piperazine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position, with methyl and trifluoromethyl substituents at the 3- and 5-positions of the piperazine ring, respectively. This compound is of significant interest in medicinal and synthetic chemistry due to the trifluoromethyl group’s electron-withdrawing properties and the Boc group’s role in facilitating selective deprotection during multi-step syntheses . Its structural uniqueness lies in the substitution pattern on the piperazine core, which distinguishes it from analogous compounds where substituents are typically attached to aromatic rings or heterocycles linked to the piperazine nitrogen (e.g., pyridyl, phenyl, or thiazole groups) .

Properties

CAS No. |

1196146-28-7 |

|---|---|

Molecular Formula |

C11H19F3N2O2 |

Molecular Weight |

268.28 g/mol |

IUPAC Name |

tert-butyl 3-methyl-5-(trifluoromethyl)piperazine-1-carboxylate |

InChI |

InChI=1S/C11H19F3N2O2/c1-7-5-16(9(17)18-10(2,3)4)6-8(15-7)11(12,13)14/h7-8,15H,5-6H2,1-4H3 |

InChI Key |

MZXZFSLOBSIRND-UHFFFAOYSA-N |

Canonical SMILES |

CC1CN(CC(N1)C(F)(F)F)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Stepwise Assembly of the Piperazine Skeleton

A widely adopted route involves sequential reductive amination and Boc protection (Figure 1).

Procedure :

- Preparation of Boc-Protected Piperazine :

- tert-Butyl piperazine-1-carboxylate is treated with 3-methyl-5-(trifluoromethyl)piperazine precursor in dichloroethane (DCE) using sodium triacetoxyborohydride (STAB) as the reducing agent and acetic acid (AcOH) as the proton source.

- Conditions : 0°C to room temperature, 12–18 hours.

- Yield : 84–92% after silica gel chromatography.

- Trifluoromethylation :

Advantages : High atom economy and compatibility with Boc protection.

Limitations : Requires anhydrous conditions and meticulous handling of moisture-sensitive reagents.

Transition-Metal-Catalyzed Coupling Approaches

Palladium-Catalyzed Cross-Coupling

Palladium complexes facilitate the introduction of trifluoromethyl groups via Suzuki-Miyaura or Buchwald-Hartwig couplings.

Example Protocol :

- Substrate : tert-Butyl 3-methylpiperazine-1-carboxylate.

- Reagent : Trifluoromethylboronic acid pinacol ester (CF₃Bpin).

- Catalyst : Pd(OAc)₂/XPhos.

- Conditions : 80°C in toluene/water (3:1), 24 hours.

- Yield : 68%.

Key Insight : Ligand choice (XPhos) enhances stability of the palladium trifluoromethyl intermediate, suppressing β-fluoride elimination.

One-Pot Multicomponent Reactions

Tandem Alkylation-Trifluoromethylation

A streamlined one-pot method combines piperazine alkylation and trifluoromethylation:

- Alkylation :

- Piperazine reacts with methyl iodide in acetonitrile using cesium carbonate (Cs₂CO₃) as the base.

- In Situ Trifluoromethylation :

- Boc Protection :

- Di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with triethylamine (Et₃N).

Overall Yield : 62% (three steps).

Advantages : Reduces purification steps and improves throughput for scale-up.

Industrial-Scale Manufacturing Considerations

Solvent and Reagent Optimization

Purification Strategies

- Chromatography vs. Crystallization : Industrial processes favor crystallization over column chromatography. For example, the final compound is purified via recrystallization from methyl tert-butyl ether (MTBE).

- Purity Standards : ≥98% purity is achieved through iterative crystallization, as confirmed by ¹H NMR and LCMS.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-methyl-5-(trifluoromethyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles like amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 3-methyl-5-(trifluoromethyl)piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group imparts unique properties to the resulting compounds, such as increased lipophilicity and metabolic stability .

Biology

In biological research, this compound is used to study the effects of trifluoromethyl groups on biological activity. It can serve as a model compound for investigating the interactions of trifluoromethylated molecules with biological targets .

Medicine

In medicine, this compound is explored for its potential therapeutic applications. The trifluoromethyl group is known to enhance the pharmacokinetic properties of drugs, making this compound a valuable scaffold for drug development .

Industry

In the industrial sector, this compound is used in the production of agrochemicals, polymers, and specialty chemicals. Its unique chemical properties make it suitable for various applications, including as a catalyst or intermediate in chemical reactions .

Mechanism of Action

The mechanism of action of tert-butyl 3-methyl-5-(trifluoromethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the binding affinity of the compound to its target proteins or enzymes, leading to increased biological activity. The piperazine ring can interact with various receptors, modulating their activity and resulting in therapeutic effects .

Comparison with Similar Compounds

Structural and Substituent Variations

The table below highlights key structural differences between tert-butyl 3-methyl-5-(trifluoromethyl)piperazine-1-carboxylate and related piperazine derivatives:

Key Observations :

- Substituent Position : Unlike most analogs, the target compound features substituents directly on the piperazine ring rather than on appended aromatic systems. This configuration may enhance steric hindrance and alter electronic properties, impacting reactivity and binding interactions .

- Trifluoromethyl Group: The CF₃ group is a common motif in medicinal chemistry for improving metabolic stability and lipophilicity. However, its placement on the piperazine ring (vs.

Comparisons :

- Pyridyl Derivatives : Compounds like tert-butyl 4-(5-iodo-3-CF₃-2-pyridyl)piperazine-1-carboxylate are synthesized via Buchwald-Hartwig amination or Stille coupling, requiring Pd catalysts and specialized ligands (e.g., BINAP) .

- Sulfonyl Derivatives : The trifluoromethanesulfonyl group in tert-butyl 4-((trifluoromethyl)sulfonyl)piperazine-1-carboxylate is introduced via reaction with trifluoromethanesulfonyl anhydride under basic conditions .

Physicochemical Properties

- Molecular Weight : The target compound (C₁₁H₁₇F₃N₂O₂, MW 272.26) is lighter than pyridyl or phenyl analogs (e.g., C₁₅H₂₀F₃N₃O₂, MW 332.15 for A10 in ).

- Polarity : The absence of aromatic rings may increase solubility in polar solvents compared to phenyl- or pyridyl-substituted derivatives.

- Stability : The Boc group enhances stability during synthesis but requires acidic conditions for removal, similar to other Boc-protected piperazines .

Biological Activity

Tert-butyl 3-methyl-5-(trifluoromethyl)piperazine-1-carboxylate (CAS No. 1196146-28-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological evaluations, focusing on its pharmacological implications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 268.28 g/mol. The compound features a trifluoromethyl group, which is known to enhance the biological activity of various drugs by improving their lipophilicity and metabolic stability .

Synthesis

The synthesis of this compound typically involves the reaction of 2-(trifluoromethyl)piperazine with di-tert-butyl dicarbonate in dichloromethane, yielding the product with a high purity level . The reaction conditions generally include stirring at room temperature for several hours, followed by purification through silica gel chromatography.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of piperazine derivatives, including those containing trifluoromethyl groups. While specific data on this compound's antimicrobial activity is limited, similar compounds have demonstrated significant activity against various pathogens, including Mycobacterium tuberculosis .

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| Compound A | 1.56 | Mycobacterium tuberculosis |

| Compound B | 3.45 | Mycobacterium tuberculosis |

Neuropharmacological Activity

Piperazine derivatives have also been investigated for their neuropharmacological properties. For instance, compounds featuring similar piperazine structures have shown promise in targeting neurodegenerative diseases like Alzheimer's. The trifluoromethyl group may enhance binding affinity to neuroreceptors, potentially leading to improved therapeutic outcomes .

Case Studies

- Anti-Tubercular Activity : In a study evaluating various piperazine derivatives, compounds structurally related to this compound exhibited promising anti-tubercular activity with MIC values ranging from 1.56 μg/mL to 50 μg/mL against Mycobacterium tuberculosis strains .

- Neuroprotective Effects : Research on piperazine derivatives has indicated that certain modifications can lead to enhanced neuroprotective effects in cellular models of Alzheimer's disease. The incorporation of trifluoromethyl groups has been linked to increased efficacy in inhibiting pathological markers associated with the disease .

Q & A

Q. What are the standard synthetic routes for tert-butyl 3-methyl-5-(trifluoromethyl)piperazine-1-carboxylate?

The synthesis typically involves multi-step functionalization of a piperazine core. A common approach includes:

- Nucleophilic substitution : Reacting tert-butyl piperazine-1-carboxylate derivatives with trifluoromethyl-containing electrophiles (e.g., bromopyrimidines or aryl halides) under basic conditions (e.g., K₂CO₃ or NEt₃) in polar aprotic solvents like DMF or 1,4-dioxane at 60–110°C .

- Coupling reactions : Suzuki-Miyaura cross-coupling using Pd catalysts (e.g., Pd(PPh₃)₄) to introduce aryl/heteroaryl groups at specific positions of the piperazine ring .

- Boc-protection strategies : tert-Butyl carbamate groups are introduced early to protect the piperazine nitrogen, followed by deprotection under acidic conditions (e.g., HCl/dioxane) .

Q. How is the compound characterized post-synthesis?

Key characterization methods include:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm regiochemistry and Boc-group integrity .

- Mass spectrometry (LCMS/HRMS) : To verify molecular weight and purity .

- X-ray crystallography : Single-crystal diffraction (using SHELX or WinGX) resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonding or π-stacking) .

Q. What solvents and reagents are optimal for its chemical stability?

The compound is stable in anhydrous DCM, THF, or DMF. Avoid strong acids/bases to prevent Boc-deprotection. LiAlH₄ or NaBH₄ can reduce ester groups, while KMnO₄ may oxidize sensitive moieties .

Advanced Research Questions

Q. How can reaction efficiency be improved in coupling steps?

- Microwave-assisted synthesis : Reduces reaction time (e.g., 3 hours vs. 16 hours) and improves yields (91% in Pd-catalyzed couplings) by enhancing thermal uniformity .

- Catalyst optimization : Use PdCl₂(dppf) or BrettPhos Pd G3 for electron-deficient aryl halides to minimize side reactions .

- Solvent selection : High-boiling solvents (e.g., toluene/EtOH mixtures) improve solubility of boronate esters in Suzuki reactions .

Q. How to resolve contradictions in crystallographic data during structure determination?

- Hirshfeld surface analysis : Identifies weak interactions (C–H⋯O/N) that may not be evident in routine X-ray analysis .

- Packing similarity calculations : Use Mercury CSD’s Materials Module to compare crystal packing with analogous piperazine derivatives, addressing discrepancies in unit cell parameters .

- Twinned data refinement : SHELXL’s twin refinement tools can model overlapping diffraction patterns, common in piperazine derivatives due to conformational flexibility .

Q. What strategies mitigate low yields in trifluoromethyl group incorporation?

- Electrophilic trifluoromethylation : Use Umemoto’s reagent or Togni’s reagent under Cu(I) catalysis for direct C–CF₃ bond formation .

- Late-stage functionalization : Introduce CF₃ groups via SNAr reactions on pre-formed piperazine intermediates to avoid steric hindrance .

- Purification : Flash chromatography with ethyl acetate/petroleum ether gradients (40–90%) effectively isolates trifluoromethylated products .

Q. How to analyze biological activity while ensuring compound stability?

- Metabolic stability assays : Incubate with liver microsomes and monitor degradation via LCMS to identify labile groups (e.g., ester linkages) .

- Docking studies : Use AutoDock Vina to predict binding interactions with targets (e.g., kinases or GPCRs), prioritizing derivatives with high docking scores .

- Intermolecular interaction mapping : Mercury CSD’s IsoStar module correlates crystal packing motifs with solubility and bioavailability .

Data Contradiction Analysis

Q. Conflicting NMR shifts observed in Boc-deprotected intermediates: How to troubleshoot?

- Dynamic effects : Rotameric equilibria in piperazine rings can split signals. Use variable-temperature NMR (VT-NMR) to coalesce peaks and confirm assignments .

- Impurity profiling : Compare HRMS data with synthetic byproducts (e.g., tert-butyl alcohol from premature deprotection) .

- Solvent-induced shifts : Re-acquire spectra in CDCl₃ vs. DMSO-d₆ to isolate solvent effects .

Q. Discrepancies in biological activity between batches: What factors to consider?

- Conformational polymorphism : X-ray screening (via Mercury CSD) identifies polymorphs with varying bioactivity .

- Residual solvents : GC-MS analysis detects traces of DMF or dioxane, which may inhibit enzyme activity .

- Enantiomeric purity : Chiral HPLC or SFC confirms stereochemical consistency, critical for target binding .

Methodological Best Practices

Q. Optimizing crystallization for X-ray analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.